2-(Furan-2-yl)-1-[2-(3-methylphenoxy)ethyl]benzimidazole

High-Throughput Screening Target Profiling GPCR

This benzimidazole derivative features a 2-furyl core and an N1-3-methylphenoxyethyl side chain, a strategic dual substitution for probing kinase selectivity and allosteric binding pockets. Its defined architecture makes it an essential matched-pair probe relative to the ortho-methyl isomer (CAS 637754-46-2) and simpler 2-furylbenzimidazoles. Secure this compound to advance SAR campaigns with a low-volatility reference standard suitable for long-term DMSO storage stability studies.

Molecular Formula C20H18N2O2
Molecular Weight 318.376
CAS No. 637754-47-3
Cat. No. B2665104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-yl)-1-[2-(3-methylphenoxy)ethyl]benzimidazole
CAS637754-47-3
Molecular FormulaC20H18N2O2
Molecular Weight318.376
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4=CC=CO4
InChIInChI=1S/C20H18N2O2/c1-15-6-4-7-16(14-15)23-13-11-22-18-9-3-2-8-17(18)21-20(22)19-10-5-12-24-19/h2-10,12,14H,11,13H2,1H3
InChIKeyBBPWBMDFUSQAJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Furan-2-yl)-1-[2-(3-methylphenoxy)ethyl]benzimidazole (CAS 637754-47-3): Chemical Identity, Scaffold Context, and Procurement Relevance


2-(Furan-2-yl)-1-[2-(3-methylphenoxy)ethyl]benzimidazole (CAS 637754-47-3) is a fully synthetic, small-molecule benzimidazole derivative (MF: C₂₀H₁₈N₂O₂; MW: 318.4) . Its architecture combines a 2-furylbenzimidazole core with an N1-linked 3-methylphenoxyethyl side chain . The 2-furylbenzimidazole scaffold is a recognized pharmacophore in kinase inhibition and anticancer research [1], while the N1-phenoxyethyl extension is a documented strategy for modulating target selectivity, binding kinetics, and ADME properties [1]. For procurement decision-makers, the compound’s value lies in its dual substitution pattern: it is more elaborated than simple 2-furylbenzimidazoles (e.g., fuberidazole, CAS 3878-19-1) yet more synthetically accessible than complex multi-substituted clinical candidates.

Why Generic 2-Furylbenzimidazoles Cannot Substitute for 2-(Furan-2-yl)-1-[2-(3-methylphenoxy)ethyl]benzimidazole in Target-Selective Assays


The benzimidazole scaffold is a privileged structure, but biological activity is exquisitely sensitive to N1 and C2 substitution patterns. Simple 2-furylbenzimidazoles such as fuberidazole exhibit broad antifungal/agrochemical activity [1], while N1-substituted derivatives in the 2-furybenzimidazole series gain VEGFR-2 kinase inhibitory potency—compound 10a (bearing a distinct N1 extension) achieves VEGFR-2 IC₅₀ of 0.64 μM, markedly different from the micromolar CYP450 inhibition profile of unsubstituted fuberidazole (IC₅₀ = 10,000 nM vs. CYP3A4) [2][3]. The target compound’s 3-methylphenoxyethyl N1 chain introduces additional hydrophobic and hydrogen-bonding potential at the interface between the ATP binding site and the allosteric back pocket, a region critical for type III inhibitor binding [2]. Substituting this compound with a simpler 2-furylbenzimidazole, or with an N1-substituted analog bearing a different phenoxyalkyl chain, risks loss of target engagement, altered selectivity profile, and non-comparable SAR interpretation.

Quantitative Differentiation Evidence for 2-(Furan-2-yl)-1-[2-(3-methylphenoxy)ethyl]benzimidazole vs. Closest Analogs


High-Throughput Screening Fingerprint: Multi-Target Profiling via PubChem BioAssay vs. Fuberidazole

The compound has been tested in at least seven distinct PubChem HTS campaigns spanning GPCR (μ-opioid receptor, muscarinic M1), protease (furin, ADAM17), ion channel (RGS4), and stress response (UPR) targets . In contrast, fuberidazole (CAS 3878-19-1) appears in BindingDB only for CYP3A4 inhibition (IC₅₀ = 10,000 nM) and has no multi-target HTS fingerprint [1]. This multi-target screening profile provides a broader selectivity baseline for the target compound, enabling users to reference pre-existing activity calls across diverse target classes before designing focused assays. Note: Primary HTS data are available as activity outcomes (% activation/inhibition) from the respective screening centers; quantitative IC₅₀ confirmations are not yet reported for these targets, limiting this evidence to class-level inference.

High-Throughput Screening Target Profiling GPCR Opioid Receptor Furin

Physicochemical Property Differentiation: Predicted Boiling Point and logP Implications vs. Fuberidazole

The N1-(3-methylphenoxyethyl) substitution markedly alters physicochemical properties relative to the unsubstituted core. The target compound has a predicted boiling point of 515.3 ± 60.0 °C and vapor pressure of 0.0 ± 1.3 mmHg at 25 °C, with a predicted density of 1.2 ± 0.1 g/cm³ [1]. Fuberidazole, by comparison, has a boiling point of 380.6 ± 34.0 °C and density of 1.3 ± 0.1 g/cm³ [2]. The ~135 °C higher boiling point and correspondingly lower vapor pressure indicate stronger intermolecular interactions (π–π stacking and C–H···π interactions, as demonstrated crystallographically for related furan-substituted benzimidazoles [3]), which may influence formulation stability and solubility-limited assay performance.

Physicochemical Properties Drug-Likeness Solubility ADME

Structural Differentiation Evidence: Crystallographically Demonstrated π–π Stacking Potential for 2-Furylbenzimidazoles

Single-crystal X-ray diffraction studies on three furan-substituted benzimidazoles (including the 2-furyl core shared by the target compound) demonstrate quantifiable π–π and C—H···π interaction energies that govern solid-state packing [1]. These interactions involve the furan ring and the benzimidazole aromatic system, and are absent or differently organized in non-furyl benzimidazole analogs. The 3-methylphenoxyethyl extension at N1 in the target compound projects additional aromatic surface area, potentially enhancing these π-stacking interactions with target protein hydrophobic pockets—an effect exploited structurally in type III VEGFR-2 inhibitors [2].

Crystallography Molecular Recognition Binding Mode Fragment-Based Design

Positional Isomer Differentiation: 3-Methylphenoxy vs. 2-Methylphenoxy N1 Substitution (CAS 637754-46-2) — Implications for Target Recognition

The target compound (CAS 637754-47-3) and its positional isomer 2-(furan-2-yl)-1-[2-(2-methylphenoxy)ethyl]benzimidazole (CAS 637754-46-2) differ only in the position of the methyl group on the phenoxy ring (meta vs. ortho) . In medicinal chemistry, meta vs. ortho substitution on a terminal aromatic ring can alter: (i) the dihedral angle of the phenoxyethyl chain, (ii) the spatial presentation of the methyl hydrophobic contact, and (iii) the overall molecular shape complementarity to protein binding pockets. While direct comparative bioactivity data for this specific pair are not publicly available, SAR studies on related N1-substituted 2-furybenzimidazoles demonstrate that subtle changes in N1 extension length and branching significantly affect VEGFR-2 binding and cytotoxicity [1].

Positional Isomer SAR Regioselectivity Binding Pose

Recommended Research and Industrial Procurement Scenarios for 2-(Furan-2-yl)-1-[2-(3-methylphenoxy)ethyl]benzimidazole (CAS 637754-47-3)


Kinase Inhibitor Fragment Elaboration and Type III VEGFR-2 Lead Optimization

The compound’s 2-furylbenzimidazole core, combined with an N1-phenoxyethyl extension capable of occupying the allosteric hydrophobic back pocket, makes it a structurally informed starting point for fragment-based or scaffold-hopping campaigns targeting type III kinase inhibitor binding modes [1]. Its pre-existing HTS activity calls across GPCR and protease targets further support its use as a selectivity probe in kinase panel screening .

Physicochemical Reference Standard for Volatility and Stability Studies in Compound Management

The predicted boiling point (515.3 °C) and negligible vapor pressure contrast sharply with the simpler analog fuberidazole (380.6 °C) [1]. This makes the compound suitable as a low-volatility reference standard in compound storage stability studies, particularly for assessing concentration maintenance in DMSO stock solutions over extended screening cycles.

Positional Isomer Pair for Methyl Group SAR Studies on Phenoxyalkyl Benzimidazoles

Procure this compound together with its ortho-methyl positional isomer (CAS 637754-46-2) to systematically probe the effect of methyl group position on biological activity, target selectivity, and physicochemical properties . Such matched molecular pair analysis is a cornerstone of rigorous SAR exploration in lead optimization programs.

Multi-Target Screening Panel Expansion for GPCR and Protease Target Classes

Given the compound’s existing HTS activity data across μ-opioid receptor, muscarinic M1, furin, and ADAM17 targets , it is positioned for inclusion in focused or diversity-based screening subsets aimed at these target families. Researchers can leverage pre-existing primary screening outcomes to prioritize secondary confirmation assays.

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